N-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]phenyl}acetamide
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Overview
Description
N~1~-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE is a synthetic organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a thiazole moiety linked to an acetylphenyl group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The acetylated thiazole is coupled with a phenylacetyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N~1~-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE has been investigated for its potential in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biochemical pathways and cellular responses.
Comparison with Similar Compounds
Thiazole: The parent compound, known for its aromaticity and reactivity.
Benzothiazole: Similar structure but with a fused benzene ring, offering different biological activities.
Thiadiazole: Contains an additional nitrogen atom, leading to distinct chemical properties.
Uniqueness: N1-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other thiazole derivatives.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields
Properties
Molecular Formula |
C13H14N2O2S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[4-[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O2S2/c1-9(16)15-11-4-2-10(3-5-11)12(17)8-19-13-14-6-7-18-13/h2-5H,6-8H2,1H3,(H,15,16) |
InChI Key |
LMUCKSNRMFAQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NCCS2 |
Origin of Product |
United States |
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